molecular formula C21H29NO3 B1385522 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline CAS No. 1040684-57-8

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline

Cat. No.: B1385522
CAS No.: 1040684-57-8
M. Wt: 343.5 g/mol
InChI Key: FJCADSAARHAHKH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline demonstrates a sophisticated arrangement of aromatic and aliphatic components that define its chemical behavior and structural properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as N-{[4-(2-methoxyethoxy)phenyl]methyl}-3-(3-methylbutoxy)aniline, which precisely describes the substitution pattern and connectivity of its constituent functional groups. The molecule comprises three distinct structural domains: a central aniline backbone, a benzyl substituent bearing a methoxyethoxy chain, and an isopentyloxy side chain attached to the aromatic ring system.

The aniline core serves as the fundamental structural framework, with the nitrogen atom functioning as the primary nucleophilic center and connection point for the benzyl substituent. The benzyl group, specifically the 4-(2-methoxyethoxy)benzyl moiety, introduces additional electronic and steric effects through its para-substituted methoxyethoxy chain, which extends the molecular dimensions and influences solubility characteristics. This extended alkoxy chain contributes significantly to the compound's overall molecular flexibility and potential for intermolecular interactions through hydrogen bonding and van der Waals forces.

The isopentyloxy substituent, systematically named as 3-methylbutoxy, occupies the meta position relative to the aniline nitrogen, creating an asymmetric substitution pattern that influences the molecule's conformational preferences and chemical reactivity. This branched alkoxy chain, derived from isopentanol, provides hydrophobic character while maintaining sufficient flexibility to adopt various conformational states depending on the chemical environment.

Structural Component IUPAC Designation Molecular Contribution
Core Framework Aniline C₆H₅NH-
Benzyl Substituent 4-(2-methoxyethoxy)benzyl C₆H₄-CH₂OCH₂CH₂OCH₃
Alkoxy Chain 3-methylbutoxy OCH₂CH₂CH(CH₃)₂
Complete Structure N-{[4-(2-methoxyethoxy)phenyl]methyl}-3-(3-methylbutoxy)aniline C₂₁H₂₉NO₃

The Simplified Molecular Input Line Entry System representation of the compound, expressed as COCCOc1ccc(cc1)CNc1cccc(c1)OCCC(C)C, provides a linear notation that captures the complete connectivity pattern while facilitating computational analysis and database searches. The International Chemical Identifier string further enhances structural specification through its standardized format: InChI=1S/C21H29NO3/c1-17(2)11-12-24-21-6-4-5-19(15-21)22-16-18-7-9-20(10-8-18)25-14-13-23-3/h4-10,15,17,22H,11-14,16H2,1-3H3.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-3-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-17(2)11-12-24-21-6-4-5-19(15-21)22-16-18-7-9-20(10-8-18)25-14-13-23-3/h4-10,15,17,22H,11-14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCADSAARHAHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Methoxyethoxybenzyl Group

  • Starting Materials: 4-Hydroxybenzaldehyde, 2-methoxyethanol, and a suitable catalyst (e.g., acid or base).
  • Reaction Type: Williamson ether synthesis or a similar etherification reaction to form the methoxyethoxybenzyl group.
  • Conditions: Typically involves heating in the presence of a catalyst under inert conditions.

Step 2: Synthesis of the Isopentyloxyaniline Core

  • Starting Materials: 3-Hydroxyaniline and isopentyl bromide or a similar alkylating agent.
  • Reaction Type: Alkylation reaction to introduce the isopentyloxy group.
  • Conditions: Often conducted in a polar solvent with a base to facilitate the reaction.

Step 3: Coupling Reaction

  • Starting Materials: The methoxyethoxybenzyl group from Step 1 and the isopentyloxyaniline core from Step 2.
  • Reaction Type: Reductive amination or a similar coupling reaction to form the final compound.
  • Conditions: Typically involves a reducing agent (e.g., sodium borohydride) in a suitable solvent.

Data and Research Findings

Step Reaction Conditions Expected Yield
1 Etherification Acid/base catalyst, inert atmosphere, 50-100°C 70-90%
2 Alkylation Base, polar solvent, 20-50°C 80-95%
3 Reductive amination Reducing agent, solvent, 20-50°C 60-80%

Chemical Reactions Analysis

Types of Reactions

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Overview

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline is an organic compound classified as an aniline derivative. Its unique structure, characterized by an isopentyloxy group and a 2-methoxyethoxybenzyl group, imparts distinctive chemical and biological properties. This article explores its applications across various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research indicates potential biological activities , particularly:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens, although specific mechanisms require further investigation.
  • Anticancer Activity : Ongoing studies are exploring its role in cancer treatment through interactions with cellular pathways.

Medicine

This compound is being investigated as a pharmaceutical intermediate . Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties are being explored for use in biopharma production and forensic work.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate varying degrees of antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties against common pathogens showed promising results, suggesting potential applications in developing new antibiotics.
  • Cancer Cell Line Research : Investigations into its anticancer properties revealed inhibition of cell proliferation in specific cancer cell lines, indicating a need for further research into its mechanisms.

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline ()

  • Structure :
    • Aniline substituent : Linear heptyloxy (C7H15O) at the 3-position.
    • Benzyl substituent : 2-Ethoxyethoxy (OCH2CH2OC2H5) at the 2-position.
  • Key Differences: The heptyloxy group increases lipophilicity (logP ≈ 6.5) compared to the branched isopentyloxy (logP ≈ 5.2).
  • Impact :
    • Higher molecular weight (385.55 g/mol vs. ~370 g/mol for the main compound) may reduce bioavailability.
    • Linear alkoxy chains are associated with slower metabolic degradation but increased membrane permeability .

N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline ()

  • Structure :
    • Aniline substituent : Phenethyloxy (OCH2CH2C6H5) at the 3-position.
    • Benzyl substituent : Heptyloxy (C7H15O) at the 4-position.
  • Key Differences :
    • Phenethyloxy group introduces aromaticity, enhancing π-π stacking interactions.
    • Heptyloxy substituent on the benzyl ring increases hydrophobicity.
  • Impact :
    • Aromatic substituents may improve binding to hydrophobic protein pockets but reduce aqueous solubility.
    • Phenethyloxy groups are metabolically susceptible to oxidative cleavage .

4-Methoxy-N-(4-methoxybenzyl)aniline ()

  • Structure :
    • Aniline substituent : Methoxy (OCH3) at the 4-position.
    • Benzyl substituent : Methoxy (OCH3) at the 4-position.
  • Key Differences: Smaller substituents (methoxy vs. isopentyloxy/2-methoxyethoxy) reduce steric bulk. No ether linkages in the benzyl group.
  • Impact: Lower molecular weight (271.34 g/mol) improves solubility but decreases lipophilicity.

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline ()

  • Structure :
    • Aniline substituent : Isopentyloxy (same as main compound).
    • Benzyl substituent : Pentyloxy (C5H11O) at the 4-position.
  • Key Differences :
    • Pentyloxy group lacks the methoxyethoxy functionality.
  • Impact :
    • Reduced hydrogen-bonding capacity due to absence of ether oxygen.
    • Similar lipophilicity to the main compound but altered metabolic stability .

4-(2-Methoxyethoxy)-N-methylaniline ()

  • Structure :
    • Aniline substituent : 2-Methoxyethoxy (OCH2CH2OCH3) at the 4-position.
    • N-Methyl group instead of benzyl.
  • Impact: Lower molecular weight (181.23 g/mol) enhances solubility but reduces steric complexity.

Biological Activity

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline is an organic compound belonging to the class of aniline derivatives, characterized by an isopentyloxy group and a 2-methoxyethoxybenzyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity based on available literature and research findings.

  • Molecular Formula : C21_{21}H29_{29}NO3_3
  • Molecular Weight : 343.47 g/mol
  • CAS Number : 1040684-57-8

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, though specific mechanisms and efficacy against various pathogens require further exploration. The interaction with microbial enzymes and cell membranes could be potential areas for investigation.

Anticancer Properties

Significant interest has been directed towards the anticancer potential of this compound. Similar compounds have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis.

The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets within cells. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Signal Transduction Pathways : It might interfere with signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the following findings regarding its anticancer activity:

  • Cell Line Studies :
    • In vitro studies using various cancer cell lines (e.g., HepG2, MCF-7) have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects, leading to high inhibition rates (up to 100% in some cases) with IC50_{50} values ranging from 6.92 to 8.99 μM .
    • The mechanism involves cell cycle arrest at the S phase and induction of apoptosis through mitochondrial pathways, as evidenced by changes in pro-apoptotic and anti-apoptotic protein levels .
  • Comparative Analysis :
    • When compared to established anticancer drugs like Sunitinib, compounds related to this aniline derivative showed superior efficacy in inhibiting tumor growth across multiple cancer types .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential activity against pathogens
AnticancerHigh inhibition rates in cancer cells
Cell Cycle ArrestInduces S-phase arrest
Apoptosis InductionInvolves mitochondrial pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via imine condensation and isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines. Key steps include:

  • Using meta-substituted nitro or cyano groups on the cyclohexenone precursor to influence reaction pathways (e.g., avoiding byproducts like 2-benzylphenol under nitro-substituted conditions) .
  • Purification via silica gel column chromatography, with yields dependent on substituent electronic effects .
  • Optimizing solvent systems and temperature to suppress side reactions (e.g., isoaromatization vs. direct condensation).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzyl-aniline backbone and substituent integration (e.g., isopentyloxy and methoxyethoxy groups). Compare chemical shifts with structurally similar compounds like 2-Benzyl-N-(4-methoxybenzyl)aniline (δ 3.76 ppm for methoxy groups) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry and confirm molecular packing, as demonstrated for 4-Methoxy-N-(4-nitrobenzyl)aniline (monoclinic crystal system, P2₁/c space group) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Store in inert atmospheres (argon/nitrogen) to prevent oxidation of the aniline moiety.
  • Avoid exposure to heat (>40°C) or moisture, as alkoxy groups (e.g., methoxyethoxy) may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Analysis : Meta-nitro substituents on cyclohexenones (e.g., 2f) promote competitive isoaromatization pathways, yielding 2-benzylphenol derivatives. Use para-substituted electron-withdrawing groups (e.g., cyano) to suppress this pathway .
  • Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) favor imine condensation over isoaromatization. Monitor via TLC or in-situ IR spectroscopy for intermediates.

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use SMILES notation (e.g., COC1=C(C=C(C=C1)N)N2C=NN=N2 from PubChem) to generate 3D structures for docking studies .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays.

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity?

  • Methodological Answer :

  • In Vitro Assays : Use split-split plot designs with randomized blocks to test dose-response relationships across cell lines (e.g., cancer vs. normal cells) .
  • Phenolic Scaffold Derivatives : Functionalize the benzyl-aniline core with hydroxyl or halogen groups to enhance bioavailability, as seen in analogs like 4-hydroxy-2-nitro-N-(2-hydroxyethyl)aniline .

Q. How do substituent modifications (e.g., methoxyethoxy vs. isopentyloxy) affect the compound’s intermolecular interactions?

  • Methodological Answer :

  • Crystallographic Studies : Compare hydrogen-bonding networks in derivatives (e.g., 4-Methoxy-N-(4-nitrobenzyl)aniline forms N–H···O interactions with nitro groups) .
  • Thermal Analysis : Use DSC/TGA to correlate alkoxy chain length (isopentyl vs. methoxyethoxy) with melting points and thermal stability.

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters Reference
Synthesis OptimizationImine condensation, column chromatographySubstituent electronic effects, solvent polarity
Structural CharacterizationX-ray crystallography, NMRCrystal packing, chemical shift integration
Computational ModelingDFT, molecular dockingHOMO/LUMO energy gaps, binding affinity
Pharmacological DesignSplit-split plot assaysDose-response variability, cell line selection

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline
Reactant of Route 2
Reactant of Route 2
3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.